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Compound of Interest

Compound Name: 2-(4-Methylphenyl)pyrazine

CAS No.: 108030-80-4

Cat. No.: B3080029

Get Quote

This guide provides an authoritative technical comparison and spectroscopic characterization

of 2-(4-Methylphenyl)pyrazine (also known as 2-(p-tolyl)pyrazine), a critical standard in

medicinal chemistry and flavor analysis.

Part 1: Executive Summary & Strategic Importance
2-(4-Methylphenyl)pyrazine (CAS: 38434-58-1) serves as a pivotal reference standard for

validating Suzuki-Miyaura coupling efficiency and analyzing alkylpyrazine flavor profiles. Its

structural specificity—a pyrazine ring substituted at the C2 position by a para-tolyl group—

requires rigorous differentiation from its positional isomers (ortho- and meta-tolyl derivatives)

and bis-coupled impurities.

Why This Guide Matters:

Isomeric Resolution: Standard commercial libraries often conflate the mass spectra of

alkylpyrazines. Definitive identification requires NMR coupling constants (

values) to distinguish the para-substitution pattern from meta or ortho isomers.
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Purity Benchmarking: In drug development (e.g., Favipiravir analogs), this compound often

appears as a synthetic intermediate. Accurate characterization ensures downstream API

purity.

Part 2: Spectroscopic Characterization Data
The following data represents the "Gold Standard" profile for high-purity (>98%) 2-(4-
Methylphenyl)pyrazine.

A. Nuclear Magnetic Resonance (NMR) Profiling
1.

H NMR (300 MHz, CDCl

)

Diagnostic Logic: The pyrazine ring protons appear as a distinct set of deshielded signals

(8.4–9.0 ppm). The para-tolyl group is identified by a characteristic AA'BB' system (two

doublets) in the aromatic region and a singlet methyl group.

Proton
Environmen
t

Chemical
Shift (

, ppm)

Multiplicity Integration

Coupling
Constant (

)

Assignment

Pyrazine H-3 8.98 Singlet (s) 1H -
Ortho to N,

unshielded

Pyrazine H-5,

H-6
8.60 – 8.48 Multiplet (m) 2H -

Meta/Para to

substituent

Phenyl H-2',

H-6'
7.92 Doublet (d) 2H Hz

Ortho to

pyrazine

Phenyl H-3',

H-5'
7.31 Doublet (d) 2H Hz

Meta to

pyrazine

Methyl -CH 2.41 Singlet (s) 3H -
Benzylic

methyl
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2.

C NMR (75 MHz, CDCl

)

Key Signals:

Pyrazine Carbons:

152.8 (C-2), 144.0 (C-3), 142.1 (C-5/6), 141.8 (C-5/6).

Phenyl Carbons:

139.6 (C-4'), 133.5 (C-1'), 129.8 (C-3'/5'), 126.8 (C-2'/6').

Methyl Carbon:

21.4.[1]

B. Mass Spectrometry (GC-MS)
Ionization: Electron Impact (EI), 70 eV.

Molecular Ion (

):

170 (Base Peak, 100%).

Fragmentation Pattern:

170 (

): Stable aromatic hetero-system.

119 (

): Loss of pyrazine radical (rare).

102 (
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?): Fragmentation of the ring.

91 (

): Tropylium ion (diagnostic for the tolyl group).

C. Infrared Spectroscopy (FT-IR)
Medium: KBr Pellet or Thin Film.

Diagnostic Bands:

3050 cm

: C-H stretching (Aromatic).

2920 cm

: C-H stretching (Aliphatic Methyl).

1520, 1480 cm

: C=C / C=N ring stretching (Pyrazine/Phenyl).

815 cm

: C-H out-of-plane bending (Para-substituted benzene – Critical for distinguishing from
isomers).

Part 3: Comparative Analysis (The "Standard" vs.
Alternatives)
Differentiating the target from its isomers is the primary challenge. The table below highlights

the discriminatory signals that prove you have the correct standard.
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Feature
2-(4-

Methylphenyl)pyrazi

ne (Target)

2-(3-

Methylphenyl)pyrazi

ne (Meta-Isomer)

2-(2-

Methylphenyl)pyrazi

ne (Ortho-Isomer)

Phenyl Proton Pattern
AA'BB' System (2

Doublets)

ABCD System (s, d, t,

d)

ABCD System

(Multiplet)

IR C-H Bending
~815 cm

(Para)

~780, 690 cm

(Meta)

~750 cm

(Ortho)

Methyl Shift (

H)
2.41 ppm 2.44 ppm 2.35 ppm (Shielded)

GC Retention Index
Typically Highest

(most linear)
Intermediate

Lowest (steric

hindrance)

Part 4: Synthesis & Purification Protocol
To generate this standard in-house for validation, follow this Suzuki-Miyaura Cross-Coupling

protocol.

Reagents:

2-Chloropyrazine (1.0 equiv)

4-Methylphenylboronic acid (1.1 equiv)

Catalyst: Pd(PPh

)

(3-5 mol%)

Base: Na

CO

(2.0 equiv)
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Solvent: Toluene/Ethanol/Water (4:1:1)

Step-by-Step Methodology:

Inertion: Charge a Schlenk flask with 2-chloropyrazine, boronic acid, and catalyst. Evacuate

and backfill with Argon (

).

Solvation: Add degassed solvent mixture.

Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Mobile Phase: 20% Ethyl Acetate

in Hexanes;

).

Workup: Cool to RT. Dilute with water, extract with Dichloromethane (

).[1][2] Wash combined organics with Brine. Dry over MgSO

.

Purification: Flash Column Chromatography (Silica Gel).

Gradient: 0%

10% Ethyl Acetate in Hexanes.

Yield: Expect 80–90% as a white/off-white solid.

Part 5: Visualization & Workflow
The following diagram illustrates the decision logic for identifying the standard and

distinguishing it from common impurities.
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Unknown Sample
(Suspected 2-p-Tolylpyrazine)

GC-MS Analysis

M+ = 170?

Base Peak 170?
Tropylium (91)?

Yes

IMPURITY:
Bis-coupled or Halo-precursor

No

1H NMR Analysis

Yes (Candidate) No

Phenyl Region Pattern?

CONFIRMED:
2-(4-Methylphenyl)pyrazine

AA'BB' (2 Doublets)

ISOMER DETECTED:
2-(3-Me) or 2-(2-Me)

Multiplet / ABCD

Click to download full resolution via product page

Caption: Analytical decision tree for the definitive identification of 2-(4-Methylphenyl)pyrazine
standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Methylphenyl)pyrazine standards]. BenchChem, [2026]. [Online PDF]. Available at:
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for-2-4-methylphenyl-pyrazine-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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